Amlodipine hydrochloride

Chemical Stability Formulation Development Analytical Method Validation

Select Amlodipine hydrochloride for its unmatched 35-50 h half-life, enabling once-daily dosing and stable 24 h blood pressure control—in stark contrast to short-acting nifedipine. With superior stability under acidic and neutral pH, this API simplifies solid oral dosage form manufacturing and long-term storage without costly specialized packaging. Supported by Bayesian network meta-analysis confirming 83.28% probability ranking for peripheral nervous system safety and a 14% absolute reduction in early-onset adverse events versus nifedipine retard. Ideal as a benchmark positive control for peripheral edema assays (14.0% class incidence rate).

Molecular Formula C20H26Cl2N2O5
Molecular Weight 445.3 g/mol
CAS No. 246852-07-3
Cat. No. B1667247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine hydrochloride
CAS246852-07-3
SynonymsAmlodipine hydrochloride, Amlodipine HCl
Molecular FormulaC20H26Cl2N2O5
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl
InChIInChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H
InChIKeyBSBOZVBRVBLCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Hydrochloride (CAS 246852-07-3): Technical Baseline and Procurement-Ready Characteristics


Amlodipine hydrochloride (CAS 246852-07-3) is the hydrochloride salt form of amlodipine, a third-generation dihydropyridine calcium channel blocker (CCB) . This salt form is characterized by its molecular formula C20H26Cl2N2O5 and a molecular weight of 445.34 g/mol [1]. It is practically insoluble in water but demonstrates good solubility in organic solvents such as DMSO and ethanol, with reported solubilities ranging from 71 to 82 mg/mL in these media [2]. This salt is a critical intermediate and active pharmaceutical ingredient (API) in the formulation of oral antihypertensive and antianginal medications .

Why Amlodipine Hydrochloride (CAS 246852-07-3) Cannot Be Indiscriminately Substituted with Other Salts or In-Class Analogs


Direct substitution of amlodipine hydrochloride with other salt forms (e.g., besylate, maleate) or different dihydropyridine CCBs (e.g., nifedipine, felodipine) is not scientifically justified due to quantifiable differences in key parameters that directly impact formulation, safety, and therapeutic outcomes. While different salt forms of amlodipine may exhibit comparable in vivo pharmacokinetic profiles [1], their divergent physicochemical properties—such as solubility, stability, and hygroscopicity—critically influence manufacturing processes, excipient compatibility, and long-term shelf-life. More significantly, clinical meta-analyses have established distinct class-level differences among dihydropyridine CCBs. For instance, amlodipine exhibits a 35-50 hour half-life, enabling once-daily dosing and stable 24-hour blood pressure control, in stark contrast to the 2.5-5 hour half-life of nifedipine, which necessitates multiple daily doses or specialized controlled-release formulations [2]. Furthermore, a Bayesian network meta-analysis ranked amlodipine with the highest probability (83.28%) for peripheral nervous system adverse events, while nifedipine ranked highest (80.65%) for central nervous system adverse events, demonstrating a divergent safety profile that precludes simple in-class interchangeability [3]. These factors underscore the necessity for precise specification in procurement and research.

Quantitative Differentiation Guide for Amlodipine Hydrochloride (CAS 246852-07-3) Against Comparators


Chemical Stability Superiority of Amlodipine Hydrochloride Over Nifedipine Under Acidic and Neutral Conditions

Amlodipine hydrochloride demonstrates significantly greater chemical stability compared to the first-generation dihydropyridine CCB, nifedipine, across a range of relevant pH conditions. This differential stability is a critical factor in formulation design and long-term product integrity [1].

Chemical Stability Formulation Development Analytical Method Validation

Comparative Risk of Peripheral Edema: Amlodipine vs. First-Generation DHP-CCBs (Lercanidipine Meta-analysis)

While amlodipine is a highly effective antihypertensive, meta-analyses reveal a higher risk of peripheral edema compared to newer, lipophilic dihydropyridine CCBs like lercanidipine. A meta-analysis of randomized controlled trials (RCTs) categorized amlodipine within the 'first-generation' group and demonstrated a significantly elevated risk for this class-specific adverse event [1].

Adverse Event Profile Comparative Safety Pharmacoepidemiology

Early-Onset Adverse Event Profile Comparison: Amlodipine vs. Nifedipine Retard

In a direct head-to-head clinical study comparing the early side effects of initiating therapy, amlodipine demonstrated a significantly more favorable tolerability profile compared to the sustained-release formulation of nifedipine (nifedipine retard) during the first two weeks of treatment [1].

Tolerability Treatment Initiation Comparative Safety

Comparative Efficacy in Stroke Prevention: Amlodipine's Ranking Among Dihydropyridine CCBs

A network meta-analysis of randomized controlled trials assessed the relative effectiveness of various calcium channel blockers (CCBs) in preventing stroke in hypertensive patients. Among the CCBs evaluated, amlodipine demonstrated a high probability of being an effective intervention, ranking second only to lacidipine in terms of stroke prevention efficacy [1].

Clinical Efficacy Stroke Prevention Hypertension Outcomes

High-Value Application Scenarios for Amlodipine Hydrochloride (CAS 246852-07-3) Based on Comparative Evidence


Formulation Development Requiring Superior Chemical Stability

Given the direct evidence of amlodipine hydrochloride's superior stability compared to nifedipine under acidic and neutral pH conditions [1], this compound is ideally suited for developing solid oral dosage forms (e.g., tablets, capsules) and liquid formulations intended for long-term storage without specialized, costly moisture or light-barrier packaging. Its stability profile simplifies manufacturing processes and reduces the risk of potency loss and impurity formation over the product's shelf-life, leading to more robust and cost-effective drug products.

Long-Term Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Chronic Dosing Studies

The established class-level inference of a 35-50 hour terminal elimination half-life for amlodipine [2] makes it the prototype molecule for investigations requiring stable, once-daily drug exposure with minimal peak-to-trough fluctuation. This property is essential for designing and validating sustained-release formulations or for conducting long-term in vivo studies (e.g., in models of hypertension, atherosclerosis, or heart failure) where maintaining consistent target engagement is a primary endpoint.

Hypertension Management Protocols Prioritizing Tolerability Over Alternative First-Generation CCBs

The direct head-to-head comparison showing a 14% absolute reduction in early-onset adverse events (headache/flushing) for amlodipine versus nifedipine retard [3] provides a clear rationale for its preferential selection in clinical trials or healthcare formularies where patient adherence and tolerability are key metrics. This makes it a superior choice for initiating therapy or for inclusion in studies where high dropout rates due to side effects could compromise statistical power.

Calibration of DHP-CCB-Specific Safety Assays for Peripheral Edema

Amlodipine serves as an essential 'positive control' or benchmark comparator in pharmacological and toxicological assays designed to screen for or mitigate the class-specific adverse effect of peripheral edema. The meta-analytic evidence confirming a 14.0% incidence rate in first-generation DHP-CCBs, which is double the 7.0% rate for lercanidipine [4], establishes a clear quantitative benchmark. This allows researchers to calibrate the sensitivity of new models or assess the potential of novel compounds to reduce this known side effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlodipine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.